
PROTAC BTK Degrader-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BTK Degrader-6 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in treating B-cell malignancies and autoimmune diseases by selectively degrading BTK, a key protein involved in B-cell receptor signaling .
Vorbereitungsmethoden
The synthesis of PROTAC BTK Degrader-6 involves the conjugation of a ligand for BTK with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for BTK is synthesized, often derived from known BTK inhibitors like Ibrutinib.
Linker Attachment: A linker is attached to the BTK ligand. This linker is designed to provide optimal spatial orientation for the subsequent steps.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized.
Conjugation: The BTK ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Analyse Chemischer Reaktionen
PROTAC BTK Degrader-6 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of BTK, facilitated by the E3 ubiquitin ligase recruited by the PROTAC molecule. This reaction tags BTK for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, BTK is recognized and degraded by the proteasome, leading to the reduction of BTK levels in the cell.
Wissenschaftliche Forschungsanwendungen
PROTAC BTK Degrader-6 has a wide range of scientific research applications:
Cancer Research: It is used to study and treat B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Autoimmune Diseases: The compound has shown promise in treating autoimmune diseases by reducing the hyperactivation of B cells and the production of autoantibodies.
Drug Resistance Studies: It is used to overcome resistance mechanisms associated with traditional BTK inhibitors, providing a new therapeutic strategy for resistant cancer types.
Wirkmechanismus
PROTAC BTK Degrader-6 exerts its effects through a mechanism involving the ubiquitin-proteasome system:
Binding: The BTK ligand binds to BTK, while the E3 ligase ligand binds to an E3 ubiquitin ligase.
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between BTK, the PROTAC, and the E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase ubiquitinates BTK, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BTK is recognized and degraded by the proteasome, leading to the reduction of BTK levels and inhibition of BTK-mediated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
PROTAC BTK Degrader-6 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK. Similar compounds include:
This compound stands out due to its specific design and effectiveness in targeting and degrading BTK, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C45H47N11O6 |
|---|---|
Molekulargewicht |
837.9 g/mol |
IUPAC-Name |
5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59) |
InChI-Schlüssel |
SPGWKNITNYHIGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


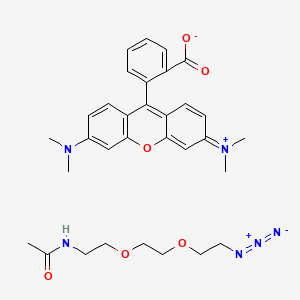
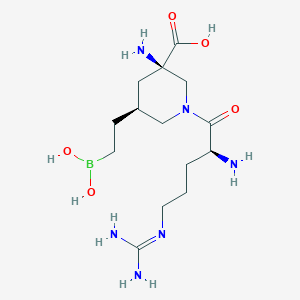
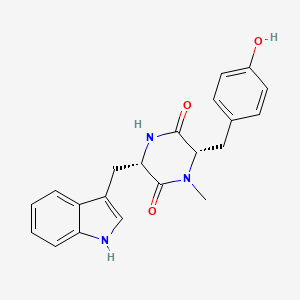
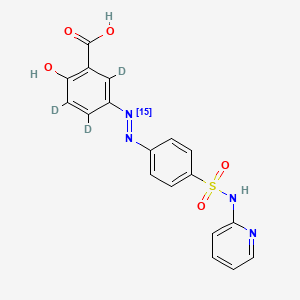
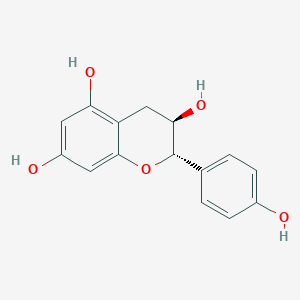
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
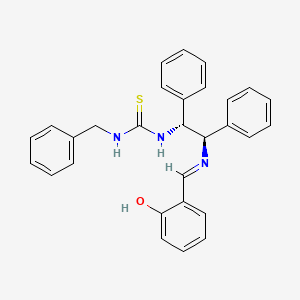
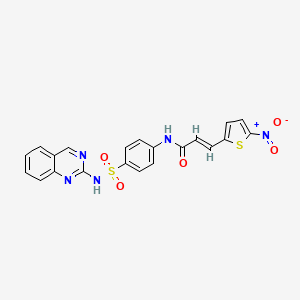

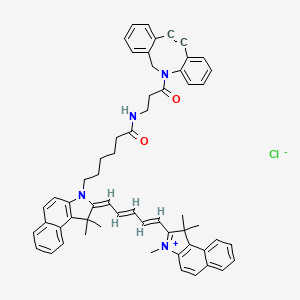
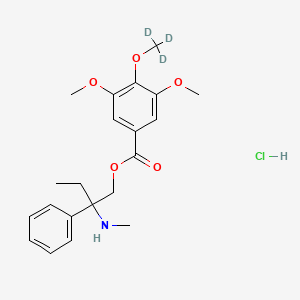
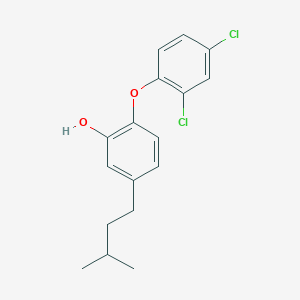
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)

